2,4-Decadienal is a diunsaturated aldehyde primarily recognized as a secondary product of lipid oxidation, particularly the oxidation of linoleic acid. [, , , , ] It is a significant component of volatile compounds found in various edible oils and fats, especially those rich in linoleic acid like sunflower oil and corn oil. [, , , ] The compound contributes to the characteristic flavors and aromas of certain foods, including deep-fried potatoes, meat bouillons, and fermented milk products. [, , , ] It also plays a crucial role in the formation of both desirable and undesirable flavor notes in food products during processing and storage. [, , , ]
The synthesis of 2,4-decadienal is primarily associated with the oxidation of linoleic acid, which can occur through autoxidation or enzymatic processes. [, ] While specific synthesis methods are not extensively detailed in the provided literature, the formation of 2,4-decadienal is strongly linked to the degradation pathways of linoleic acid, suggesting that its synthesis is primarily a result of oxidative processes rather than direct chemical synthesis.
2,4-Decadienal exhibits significant reactivity due to its diunsaturated structure and aldehyde functionality. [, , ] It readily participates in oxidation reactions, leading to the formation of other volatile compounds, including hexanal and 2-pentylfuran. [, ] 2,4-Decadienal can also undergo reactions with amino acids, resulting in the formation of various products including alkylpyridines, styrene, and acrylamide. [, , , ] These reactions contribute significantly to flavor development in food products, but also raise concerns about the potential formation of harmful compounds like acrylamide. [, , ]
The mechanism of action of 2,4-decadienal in biological systems is complex and multifaceted. It can act as a signaling molecule in the digestive system, stimulating cholecystokinin secretion and influencing gastric emptying rates. [] It also exhibits cytotoxic and genotoxic effects, potentially promoting LDL oxidation. [, ] The specific mechanisms by which 2,4-decadienal exerts these effects require further investigation.
2,4-Decadienal is a colorless to pale yellow liquid with a characteristic fatty, fried odor. [, ] It possesses a boiling point of 98-100 °C at 12 mmHg and a density of 0.874 g/mL at 25 °C. [] The compound is soluble in organic solvents like methanol and acetonitrile but has limited solubility in water. [, ] Its diunsaturated structure and aldehyde group contribute to its reactivity and susceptibility to oxidation. []
Food Chemistry and Technology: 2,4-Decadienal serves as a key indicator of lipid oxidation in edible oils and fats, contributing significantly to the characteristic flavors and aromas of various food products, including deep-fried foods, meat products, and fermented dairy products. [, , , , , ] Its quantification and analysis are crucial in evaluating the quality and shelf life of these products. [, ]
Toxicology and Health Research: While contributing to desirable flavors in food, 2,4-decadienal also exhibits cytotoxic and genotoxic effects in vitro and in vivo, raising concerns about potential health risks associated with its consumption. [, ] Research is ongoing to fully understand its impact on human health and establish safe consumption levels.
Agricultural Sciences: 2,4-Decadienal, derived from the tree of heaven (Ailanthus altissima), exhibits nematicidal activity against root-knot nematodes. [] This property suggests its potential application as a natural pesticide in agricultural settings.
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